Urea, N-(3,4-dichlorophenyl)-N'-hexyl-
CAS No.: 13041-39-9
Cat. No.: VC16272096
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13041-39-9 |
|---|---|
| Molecular Formula | C13H18Cl2N2O |
| Molecular Weight | 289.20 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-hexylurea |
| Standard InChI | InChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18) |
| Standard InChI Key | XTRZVEIMQUXRBC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-(3,4-dichlorophenyl)-3-hexylurea under IUPAC conventions, reflecting its bis-substituted urea core. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a calculated exact mass of 288.07 g/mol . The structure features:
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A 3,4-dichlorophenyl group linked to one urea nitrogen.
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A hexyl chain (C₆H₁₃) attached to the adjacent nitrogen.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 289.2 g/mol | |
| Density | 1.216 g/cm³ | |
| Boiling Point | 369.9°C at 760 mmHg | |
| Flash Point | 177.5°C | |
| LogP (Partition Coefficient) | Estimated 4.2 (calculated) |
Synthesis Methodologies
Modern Solvent-Free Approaches
A 2018 breakthrough demonstrated the use of potassium isocyanate (KOCN) in water for urea synthesis :
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Reaction:
Subsequent coupling with 3,4-dichloroaniline yields the target compound. -
Conditions: 25°C, 12 hours, aqueous medium.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity | Environmental Impact |
|---|---|---|---|
| Phosgene route | 70–75 | 95% | High |
| KOCN in water | 85 | 99% | Low |
| Enzymatic catalysis | 60–65 | 90% | Moderate |
Physicochemical and Thermal Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic hexyl and aryl groups. Miscible with polar aprotic solvents (e.g., DMF, DMSO) .
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Thermal Stability: Decomposes at 210°C without melting, consistent with urea derivatives’ tendency toward thermal decomposition rather than melting .
Reactivity Profile
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Hydrolysis: Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via C–N bond cleavage.
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Photostability: The dichlorophenyl group may undergo photolytic dechlorination under UV light, necessitating dark storage .
Applications and Industrial Relevance
Agrochemical Intermediates
The compound’s structure aligns with herbicidal ureas like diuron, suggesting potential as a precursor in pesticide synthesis. Chlorinated aryl groups enhance soil persistence, while the hexyl chain improves lipid membrane permeability .
Pharmaceutical Development
Bicyclic urea analogs (e.g., 3-azabicyclo[3.1.0]hexane derivatives) exhibit neuroactive properties, hinting at CNS drug applications . Computational studies predict moderate blood-brain barrier permeability (logBB = 0.3) .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral urea derivatives.
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Polymer Applications: Investigating use in polyurea elastomers for high-temperature stability.
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Anticancer Screening: Testing in vitro against kinase targets (e.g., EGFR, VEGFR).
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